Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate
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Overview
Description
Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate is an organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate typically involves the reaction of 3,4-dichlorobenzyl chloride with methylamine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate can be compared with other similar compounds such as:
- Ethyl 2-[(3,4-dichlorophenyl)methylamino]acetate
- Mthis compound
- Ethyl 2-[(3,4-dichlorophenyl)methylamino]propanoate
These compounds share similar structural features but differ in their ester or amine groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of functional groups, making it versatile for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-17-12(16)8-15(2)7-9-4-5-10(13)11(14)6-9/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFXRQNURUHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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